molecular formula C7H5ClN2O B13006386 4-Chloro-2-methylfuro[2,3-d]pyrimidine

4-Chloro-2-methylfuro[2,3-d]pyrimidine

Cat. No.: B13006386
M. Wt: 168.58 g/mol
InChI Key: HDYCPCMSKKZPRD-UHFFFAOYSA-N
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Description

4-Chloro-2-methylfuro[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused furan and pyrimidine ring system, with a chlorine atom at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux at 78°C, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated using hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Electrophilic Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications.

Scientific Research Applications

4-Chloro-2-methylfuro[2,3-d]pyrimidine has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism by which 4-Chloro-2-methylfuro[2,3-d]pyrimidine exerts its effects involves interaction with molecular targets such as protein kinases. These interactions can inhibit kinase activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can prevent the growth of cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-methylfuro[2,3-d]pyrimidine is unique due to its fused furan and pyrimidine ring system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-2-methylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C7H5ClN2O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3

InChI Key

HDYCPCMSKKZPRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CO2)C(=N1)Cl

Origin of Product

United States

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